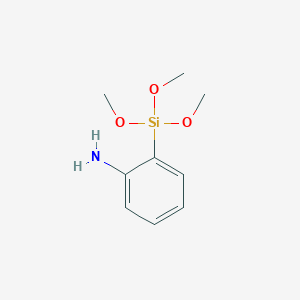
Benzenamine, 2-(trimethoxysilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethoxysilyl)aniline is an organosilicon compound with the molecular formula C9H15NO3Si. It is characterized by the presence of a trimethoxysilyl group attached to an aniline moiety. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 2-(Trimethoxysilyl)aniline typically involves the reaction of aniline with trimethoxysilane. One common method includes the use of a catalyst to facilitate the reaction between aniline and trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .
Applications De Recherche Scientifique
2-(Trimethoxysilyl)aniline has a wide range of applications in scientific research:
Materials Science: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology and Medicine: Research has explored its potential in drug delivery systems and as a surface modifier for biomedical implants to enhance biocompatibility.
Mécanisme D'action
The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
2-(Trimethoxysilyl)aniline can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl aniline: This compound has a similar structure but with a propyl spacer between the aniline and trimethoxysilyl groups.
(3-Aminopropyl)trimethoxysilane: This compound lacks the aromatic ring of aniline but has similar applications in surface modification and as a coupling agent.
Trimethoxyphenylsilane: This compound has a phenyl group instead of an aniline moiety and is used in the synthesis of siloxane polymers.
The uniqueness of 2-(Trimethoxysilyl)aniline lies in its combination of the reactive trimethoxysilyl group and the versatile aniline moiety, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
93383-46-1 |
|---|---|
Formule moléculaire |
C9H15NO3Si |
Poids moléculaire |
213.31 g/mol |
Nom IUPAC |
2-trimethoxysilylaniline |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
Clé InChI |
XWQDPPJDXCZWQE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC=C1N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


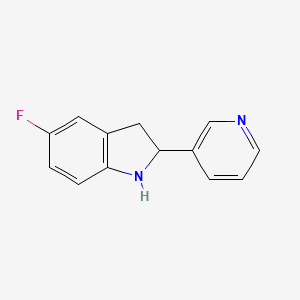
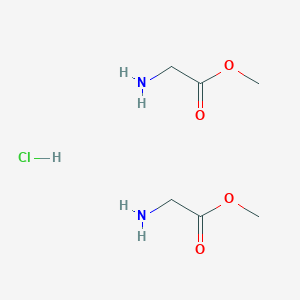


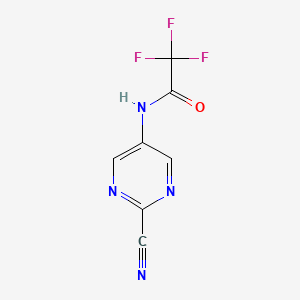

![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
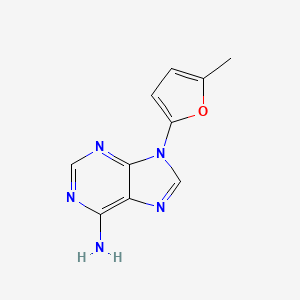
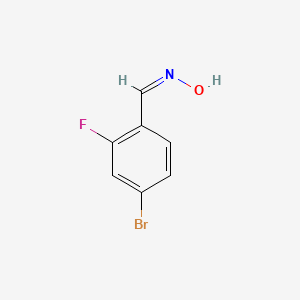
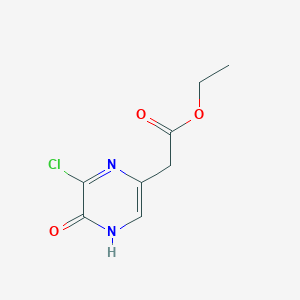
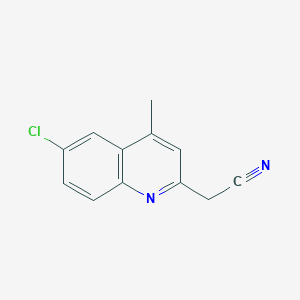

![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
